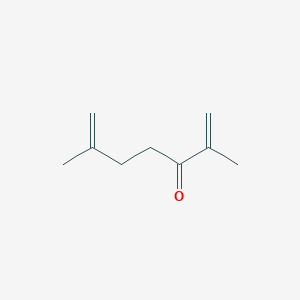

2,6-Dimethylhepta-1,6-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

84465-66-7 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

2,6-dimethylhepta-1,6-dien-3-one |

InChI |

InChI=1S/C9H14O/c1-7(2)5-6-9(10)8(3)4/h1,3,5-6H2,2,4H3 |

InChI Key |

GWVDFTUCXJXDJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCC(=O)C(=C)C |

Origin of Product |

United States |

Structural Features and Fundamental Reactivity Considerations of 2,6 Dimethylhepta 1,6 Dien 3 One

Analysis of Dienone Functional Group Interplay and Connectivity

The structure of 2,6-dimethylhepta-1,6-dien-3-one features a ketone conjugated with a terminal double bond, and an additional isolated terminal double bond. This arrangement of functional groups dictates its potential reactivity. The core of its reactive profile lies in the α,β-unsaturated ketone moiety (a dienone system). In this system, the carbonyl group acts as an electron-withdrawing group, polarizing the C=C double bond and rendering the β-carbon electrophilic. This makes it susceptible to conjugate addition reactions by nucleophiles.

The presence of a methyl group on the α-carbon and another on the carbon adjacent to the isolated double bond introduces steric and electronic effects that would modulate this reactivity. The methyl group at the α-position could sterically hinder the approach of nucleophiles to the carbonyl carbon and potentially influence the planarity of the dienone system.

Advanced Synthetic Methodologies for 2,6 Dimethylhepta 1,6 Dien 3 One and Analogous Dienones

De Novo Synthetic Routes for Aliphatic Dienone Construction

The creation of the characteristic dienone structure from simpler starting materials can be achieved through a variety of powerful synthetic transformations. These methods focus on building the carbon skeleton and then installing the ketone and alkene functionalities.

Carbon-Carbon Bond Formation Strategies (e.g., aldol (B89426) condensations, cross-coupling reactions)

The assembly of the carbon backbone of aliphatic dienones like 2,6-Dimethylhepta-1,6-dien-3-one can be approached through several robust C-C bond-forming reactions.

Aldol Condensation: A prominent strategy for forming α,β-unsaturated ketones is the aldol condensation. numberanalytics.commasterorganicchemistry.comchemistrysteps.com Specifically, a Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde that cannot self-condense, is highly relevant. chemistrysteps.comresearchgate.net For the synthesis of a dienone, this can be envisioned as the reaction of a methyl ketone with an α,β-unsaturated aldehyde. The reaction is typically base-catalyzed, with common bases including hydroxide (B78521) ions. numberanalytics.com

A general representation of the Claisen-Schmidt condensation is as follows:

An enolate ion is formed from the ketone in the presence of a base.

The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The resulting β-hydroxy ketone readily undergoes dehydration, often with gentle heating, to yield the conjugated enone. organic-chemistry.org

Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the carbon skeleton of dienones. These reactions create carbon-carbon bonds by coupling two different fragments, typically in the presence of a palladium, nickel, or copper catalyst. wikipedia.org The stereoselective synthesis of 1,3-dienes, a key structural motif in the target molecule, has been extensively developed using these methods. adichemistry.com

A potential cross-coupling approach could involve the reaction of a vinyl organometallic reagent with a suitable electrophile. For instance, the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for forming C(sp²)–C(sp²) bonds with high stereochemical control. adichemistry.com

Functional Group Interconversions Leading to the Dienone Moiety

A highly practical and common strategy for synthesizing ketones is the oxidation of a corresponding secondary alcohol. chemistrysteps.com This approach is particularly relevant for this compound, as its precursor, 2,6-dimethyl-1,5-dien-3-ol, is a known compound that can be synthesized through various methods, including a organic-chemistry.orgbohrium.com-Wittig rearrangement. google.com

The oxidation of this secondary allylic alcohol to the target dienone is a critical functional group interconversion. Several modern and mild oxidation methods are available that are compatible with the sensitive diene functionality.

Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin oxidation is a highly efficient and mild method for converting primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org It operates at room temperature and neutral pH, offering high chemoselectivity and tolerance for sensitive functional groups, such as the alkenes present in the substrate. wikipedia.orgorganic-synthesis.com The reaction typically uses DMP in a solvent like dichloromethane (B109758) and is often complete within a few hours. organic-chemistry.orgorganic-synthesis.com

Swern Oxidation: The Swern oxidation provides another mild and effective method for this transformation, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. organic-chemistry.orgwikipedia.org This reaction is known for its wide functional group tolerance and avoids the use of heavy metals. wikipedia.orgadichemistry.com The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions. adichemistry.com

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder chromium-based reagent that selectively oxidizes primary and secondary alcohols to aldehydes and ketones without over-oxidation. numberanalytics.commasterorganicchemistry.comchemistrysteps.comlibretexts.org It is often used in dichloromethane and is more acidic than other chromium reagents, though buffers can be added to protect acid-sensitive groups. organic-chemistry.org

Catalytic Aerobic Oxidation: In line with green chemistry principles, the use of catalytic amounts of a transition metal, such as palladium, with molecular oxygen as the terminal oxidant is an attractive method. organic-chemistry.orgnih.govosti.gov These reactions offer a more environmentally friendly alternative to stoichiometric heavy metal oxidants. nih.gov

Table 1: Comparison of Oxidation Methods for Secondary Allylic Alcohols

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp | Mild, neutral pH, high yield, chemoselective. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com | Potentially explosive nature, cost on large scale. wikipedia.org |

| Swern Oxidation | DMSO, (COCl)₂, Et₃N | CH₂Cl₂, -78 °C | Mild, wide functional group tolerance, no heavy metals. organic-chemistry.orgwikipedia.org | Malodorous byproduct (DMS), requires low temperatures. wikipedia.org |

| PCC Oxidation | Pyridinium Chlorochromate | CH₂Cl₂, Room Temp | Readily available, stable, selective for 1°/2° alcohols. libretexts.orgorganic-chemistry.org | Chromium-based (toxic), acidic conditions. organic-chemistry.org |

| Catalytic Aerobic Oxidation | Pd catalyst, O₂ (air) | Various solvents, RT to elevated temp. | Green (uses air as oxidant), catalytic. nih.govnih.gov | Catalyst deactivation can be an issue. nih.gov |

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of acyclic dienones presents a significant challenge due to the conformational flexibility of the molecule. However, modern organocatalysis and metal-catalyzed reactions have provided powerful tools to address this.

For acyclic systems, the enantioselective synthesis of quaternary carbon centers, such as the one that could be formed in analogs of the target molecule, has been demonstrated using organocatalysis. bohrium.comnih.govresearchgate.netresearchgate.net For instance, the conjugate addition of organoborates to (Z)-enediketones, catalyzed by chiral BINOL-derived organocatalysts, can produce acyclic 1,4-dicarbonyl products with high enantiomeric ratios. bohrium.comnih.govresearchgate.netresearchgate.net While not directly applied to this compound, these methods showcase the potential for creating chiral centers in similar aliphatic systems.

Furthermore, stereoselective methods for the synthesis of 1,3-dienes are well-established and are crucial for controlling the geometry of the double bonds in the final product. adichemistry.com The Wittig reaction, for example, can exhibit stereoselectivity depending on the nature of the ylide used. Stabilized ylides generally favor the formation of (E)-alkenes, whereas non-stabilized ylides often lead to (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Catalyst-Mediated Syntheses of Unsaturated Ketones

The use of catalysts is central to many modern synthetic strategies for unsaturated ketones, offering enhanced efficiency, selectivity, and milder reaction conditions.

Palladium-catalyzed reactions are particularly prominent. For example, the aerobic dehydrogenation of saturated ketones can directly yield α,β-unsaturated ketones. While more commonly applied to cyclic systems, this demonstrates the power of Pd-catalysis in C-H activation to form enones. nih.gov

Ruthenium-catalyzed oxidation of allylic alcohols in the presence of an aldehyde as a hydrogen acceptor provides an efficient and high-yielding route to enones via an intramolecular hydrogen transfer mechanism. organic-chemistry.org

For the construction of the dienone framework, the Wittig reaction, which is not catalytic in its classical form, can be integrated into tandem catalytic sequences. For instance, a terminal olefin can be converted to a 1,3-dienoic olefin in a single operation through a sequence of olefin cross-metathesis (a catalytic process) and a subsequent Wittig olefination. organic-chemistry.org

Green Chemistry Principles in Dienone Synthesis and Process Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beyondbenign.org In the context of dienone synthesis, several strategies can be employed to enhance the environmental profile of the process.

A key area for improvement is in oxidation reactions. Traditional methods often rely on stoichiometric amounts of toxic chromium reagents. beyondbenign.orgthieme-connect.com The shift towards catalytic methods using benign terminal oxidants like molecular oxygen (air) is a significant advancement. chemistrysteps.comiomcworld.com For example, the use of an iron nitrate/TEMPO/NaCl catalyst system for the aerobic oxidation of allylic alcohols is an eco-friendly alternative. organic-chemistry.org Similarly, developing robust palladium catalysts for aerobic oxidation that operate under mild conditions with long lifetimes is an active area of research. nih.govosti.govnih.gov

The choice of solvent is another critical factor. Many classic organic reactions are performed in halogenated solvents like dichloromethane. Green chemistry encourages the use of more environmentally friendly solvents or, ideally, solvent-free conditions. chemistrysteps.com

Process optimization also plays a role in green chemistry by improving yields and reducing waste. For example, tandem or one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can significantly reduce solvent use and waste generation. A tandem Michael addition-Wittig reaction has been reported for the synthesis of functionalized cyclohexenones, illustrating the potential of such strategies. organic-chemistry.org

Mechanistic Investigations of Transformations Involving 2,6 Dimethylhepta 1,6 Dien 3 One

Elucidation of Reaction Pathways for Dienone-Based Transformations

While specific mechanistic studies on 2,6-dimethylhepta-1,6-dien-3-one are not extensively documented, its reaction pathways can be inferred from the well-established reactivity of other α,β-unsaturated ketones and dienes. The conjugated system allows for both 1,2- and 1,4-addition reactions, and the presence of allylic protons introduces the possibility of various rearrangement and isomerization processes.

One potential transformation is the Dienone-Phenol Rearrangement . Although typically observed in cyclic systems, the fundamental steps can be extrapolated to acyclic dienones under acidic conditions. wikipedia.orgpw.liveslideshare.net Protonation of the carbonyl oxygen would generate a resonance-stabilized carbocation. pw.live A subsequent 1,2-migration of one of the methyl groups at the 6-position could lead to a more stable carbocation, followed by tautomerization to yield a substituted phenolic compound. The migratory aptitude of different groups plays a crucial role in determining the final product. wikipedia.org

Role of the Dienone Moiety in Pericyclic Reactions (e.g., Cycloadditions)

Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of conjugated systems. wikipedia.orglibretexts.orgmsu.edu The dienone moiety in this compound can participate as the 4π component in Diels-Alder reactions . The concerted nature of these reactions leads to a high degree of stereospecificity. msu.edu The conformation of the diene, whether s-cis or s-trans, is critical for the reaction to occur, with the s-cis conformation being reactive. spcmc.ac.in For an acyclic diene like this compound, the steric hindrance from the methyl groups could influence the equilibrium between these conformers and thus the reaction rate. spcmc.ac.in

The dienone can also undergo electrocyclic reactions , which are intramolecular processes involving the formation of a ring and a new sigma bond from a pi bond. libretexts.orglibretexts.org Under thermal or photochemical conditions, the 4π electron system of the diene could, in principle, cyclize to form a cyclobutene (B1205218) derivative. The stereochemistry of the product would be governed by the Woodward-Hoffmann rules.

Nucleophilic and Electrophilic Additions to the Dienone System

The conjugated system of this compound possesses two primary electrophilic sites: the carbonyl carbon (C3) and the β-carbon (C5). This leads to two competing pathways for nucleophilic attack:

1,2-Addition (Direct Addition): Nucleophilic attack on the carbonyl carbon.

1,4-Addition (Conjugate Addition): Nucleophilic attack on the β-carbon.

The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman cuprates, favor 1,4-addition.

Electrophilic additions to the dienone system are also possible. The double bonds can act as nucleophiles, reacting with electrophiles. Protonation, for instance, can initiate various rearrangements and isomerization processes.

Mechanistic Probing of Rearrangement and Isomerization Processes

The structure of this compound is amenable to several rearrangement and isomerization reactions. Under acidic conditions, as mentioned earlier, a dienone-phenol type rearrangement could occur. wikipedia.orgpw.liveslideshare.net

Under basic conditions, isomerization can be facilitated by the deprotonation of the α-protons (at C2 and C4), leading to the formation of enolates. Subsequent protonation can lead to a mixture of isomers.

A patent for the synthesis of the related compound 2,6-dimethylhepta-1,5-dien-3-ol describes a rearrangement reaction of a diallyl ether in the presence of a base, which proceeds through the abstraction of an allylic proton to form an anionic species. google.com This highlights the potential for base-catalyzed rearrangements in similar systems.

Furthermore, photochemical conditions can induce wikipedia.orgwikipedia.org-sigmatropic shifts of hydrogen atoms in acyclic 1,3-dienes, leading to constitutional isomers. rsc.org

Influence of Catalysts and Reaction Conditions on Mechanism

Catalysts play a pivotal role in directing the outcome of reactions involving dienones.

Acid catalysis is crucial for the dienone-phenol rearrangement, as it facilitates the formation of the key carbocation intermediate. rsc.org The strength of the acid can influence the reaction rate and the distribution of products. rsc.org

Base catalysis can promote isomerization reactions by facilitating the formation of enolates.

Metal catalysts , such as palladium, are known to catalyze a variety of transformations in dienes. For instance, Pd(0) complexes can catalyze the diamination of conjugated dienes. nih.gov Kinetic studies of such reactions have shown that the reaction order with respect to the catalyst and reactants can provide valuable mechanistic insights. nih.gov Nickel catalysts have been employed in the enantioselective hydrofunctionalization of 1,3-dienes. acs.org Strongly acidic and confined catalysts, such as imidodiphosphorimidate (IDPi) catalysts, have been shown to control the regio- and stereoselectivity of Diels-Alder reactions involving enones. acs.org

The reaction temperature can also be a critical factor. For example, in some cycloaddition reactions, lower temperatures may favor the kinetic product, while higher temperatures favor the thermodynamic product.

Applications of 2,6 Dimethylhepta 1,6 Dien 3 One As a Key Synthetic Intermediate

Utilization as a Building Block in the Construction of Complex Carbocyclic Systems

Precursor in the Total Synthesis of Natural Products and Bioactive Molecules

The literature search did not reveal any instances of 2,6-Dimethylhepta-1,6-dien-3-one being used as a direct precursor in the total synthesis of natural products or other bioactive molecules. Research in this area often focuses on related structures. For example, the synthesis of the Comstock mealybug pheromone, 2,6-dimethylhepta-1,5-dien-3-yl acetate, starts from the corresponding alcohol, 2,6-dimethylhepta-1,5-dien-3-ol, which is an isomer of the target ketone.

Role in the Generation of Structurally Diverse Chemical Scaffolds

There is no available information detailing the role of this compound in the generation of diverse chemical scaffolds. The potential for this compound to act as a scaffold is inherent in its structure, but there are no specific studies detailing its successful application in this area.

Design and Synthesis of Derivatives for Specific Chemical Applications

No research was found that focuses on the design and synthesis of derivatives from this compound for specific chemical applications.

Advanced Spectroscopic and Spectrometric Characterization of 2,6 Dimethylhepta 1,6 Dien 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H and ¹³C NMR)

No experimental or predicted ¹H and ¹³C NMR data for 2,6-Dimethylhepta-1,6-dien-3-one could be located.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for this compound, are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

No infrared or Raman spectra for this compound have been found in the public domain or scientific databases.

Electronic Spectroscopy (UV-Vis) for Conjugation Assessment

There is no available UV-Vis spectroscopic data to assess the electronic transitions and conjugation within this compound.

Computational and Theoretical Investigations of 2,6 Dimethylhepta 1,6 Dien 3 One

Quantum Chemical Calculations of Electronic Structure and Molecular Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.govyoutube.com

For 2,6-Dimethylhepta-1,6-dien-3-one, these calculations would reveal key aspects of its electronic structure. The conjugation of the C1=C2 double bond with the C3=O carbonyl group creates a delocalized π-system. rsc.orglibretexts.org This delocalization affects the molecule's stability and reactivity. Calculations would quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Key energetic properties that can be calculated include the heat of formation and total electronic energy, providing a measure of the molecule's intrinsic stability. Furthermore, mapping the electrostatic potential onto the electron density surface would visualize the electron-rich and electron-poor regions. In this molecule, the carbonyl oxygen would be a site of high electron density (nucleophilic character), while the carbonyl carbon (C3) and the β-carbon (C2) would be electrophilic centers, susceptible to nucleophilic attack. libretexts.org

Table 1: Exemplary Data from Quantum Chemical Calculations This table illustrates the type of data generated from DFT calculations for a molecule like this compound. Specific values require dedicated computational studies.

| Calculated Property | Significance |

|---|---|

| Total Electronic Energy | Indicates the molecule's overall stability. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. youtube.com |

| HOMO-LUMO Gap | Correlates with chemical reactivity and electronic transition energy. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charges | Estimates the partial charge on each atom, identifying electrophilic and nucleophilic sites. |

Reaction Mechanism Predictions and Transition State Analysis via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction pathways and the characterization of transient structures. youtube.com For this compound, a key area of investigation would be nucleophilic addition reactions, which can occur via two main pathways: direct 1,2-addition to the carbonyl carbon or conjugate 1,4-addition to the β-carbon. libretexts.org

By modeling the approach of a nucleophile, chemists can calculate the energy profiles for both pathways. This involves locating the transition state for each route—the highest energy point along the reaction coordinate. youtube.comnih.gov The structure of a transition state is characterized by partial bond formation and breaking. youtube.com Vibrational frequency analysis is used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

The calculated activation energies (the energy difference between the reactants and the transition state) for the 1,2- and 1,4-addition pathways would predict which reaction is kinetically favored. rsc.org For example, "hard" nucleophiles (like organolithium reagents) are often predicted to favor 1,2-addition, while "soft" nucleophiles (like Gilman cuprates) are predicted to favor 1,4-addition. Computational analysis can rationalize these experimental observations by comparing the transition state energies. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The study of different spatial arrangements of a molecule, or conformations, is crucial for understanding its physical and chemical properties. chemistrysteps.com this compound possesses several single bonds around which rotation can occur, leading to a complex conformational landscape. libretexts.org The most significant rotations would be around the C2-C3 and C3-C4 bonds.

Conformational Analysis: A systematic computational search can identify all possible stable conformers (energy minima) and the energy barriers between them. lumenlearning.com For the conjugated system, the two primary planar conformations are the s-trans (where the C=C and C=O bonds are anti-periplanar) and the s-cis (where they are syn-periplanar). Computational calculations can determine the relative energies of these conformers, which are influenced by steric hindrance and electronic effects. imperial.ac.uk The preference for one over the other affects the molecule's reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations: While conformational analysis looks at static structures, MD simulations provide insight into the dynamic behavior of the molecule over time. youtube.com An MD simulation would model the movements of the atoms at a given temperature, showing how the molecule flexes, vibrates, and transitions between different conformations. nih.govnih.gov When performed in a simulated solvent, MD can reveal how interactions with solvent molecules influence conformational preferences and the accessibility of reactive sites.

Table 2: Key Dihedral Angles for Conformational Study This table identifies the critical rotational bonds in this compound that would be the focus of a conformational analysis.

| Dihedral Angle | Atoms Involved | Significance |

|---|---|---|

| τ1 | C1=C2–C3=O | Defines the s-cis vs. s-trans conformation of the conjugated system. |

| τ2 | C2–C3–C4–C5 | Determines the orientation of the alkyl chain relative to the carbonyl group. |

Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, MS)

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure verification and interpretation of experimental data. youtube.com

NMR Spectroscopy: DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C chemical shifts with high accuracy. nih.govbris.ac.uk The calculation determines the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value. This allows for the assignment of complex spectra and can be used to distinguish between different isomers or conformers, as the chemical shift is highly sensitive to the local electronic environment.

IR Spectroscopy: The same quantum chemical calculations can be used to compute the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific mode of vibration, such as a bond stretch or bend. For this compound, key predicted peaks would include the strong C=O stretching frequency (typically around 1685-1666 cm-1 for α,β-unsaturated ketones) and the C=C stretching frequencies. libretexts.org The predicted spectrum can be compared directly with an experimental one to confirm the structure.

Mass Spectrometry (MS): While predicting a full mass spectrum is complex, computational chemistry can aid in its interpretation. By calculating the relative energies of various potential fragment ions, it is possible to predict the most likely fragmentation pathways. For this molecule, characteristic fragmentations like α-cleavage (breaking the C3-C4 bond) or McLafferty rearrangement could be modeled to see if they are energetically favorable. libretexts.org

Table 3: Predicted Spectroscopic Features for this compound This table lists the expected spectroscopic characteristics based on the functional groups present. Computational modeling provides precise values for these features.

| Spectroscopy | Feature | Predicted Region / Observation |

|---|---|---|

| IR | C=O Stretch | ~1685–1666 cm-1 (strong, characteristic of conjugated ketones) libretexts.org |

| C=C Stretch | ~1640–1620 cm-1 (medium) | |

| sp2 C-H Stretch | >3000 cm-1 (medium-weak) | |

| 1H NMR | Vinyl Protons (H1, H2) | ~5.8–6.8 ppm (deshielded by conjugation) |

| Vinyl Proton (H6) | ~4.7-5.0 ppm | |

| α-Protons (H4) | ~2.2–2.5 ppm (deshielded by C=O) libretexts.org | |

| 13C NMR | Carbonyl Carbon (C3) | ~190–210 ppm |

| Olefinic Carbons (C1, C2) | ~120–150 ppm | |

| Olefinic Carbons (C6, C7) | ~110-145 ppm | |

| MS | Molecular Ion (M+) | Peak corresponding to the molecular weight of C9H14O. libretexts.org |

| Key Fragments | Fragments resulting from α-cleavage or McLafferty rearrangement. libretexts.org |

Future Research Trajectories and Emerging Opportunities for 2,6 Dimethylhepta 1,6 Dien 3 One

Exploration of Novel Catalytic Transformations and Methodologies

The presence of two distinct carbon-carbon double bonds—one conjugated with the carbonyl group and one isolated—makes 2,6-dimethylhepta-1,6-dien-3-one a fascinating substrate for selective catalytic transformations. Future research is expected to focus on methodologies that can differentiate between these two reactive sites.

One key area of exploration is selective hydrogenation . The development of catalysts that can selectively reduce either the α,β-unsaturated double bond or the isolated double bond would provide access to a range of valuable saturated and partially saturated ketones. For instance, chemoselective hydrogenation of the conjugated double bond would yield 2,6-dimethylhept-6-en-3-one, a useful building block, while selective reduction of the terminal double bond would result in 2,6-dimethylhepta-1-en-3-one. Transition metal catalysts, particularly those based on palladium, platinum, and ruthenium, have shown promise in the selective hydrogenation of unsaturated ketones. acs.org The challenge lies in tuning the catalyst and reaction conditions to achieve high selectivity for one double bond over the other in a molecule like this compound. A recent patent describes a process for the selective hydrogenation of dienes using a nickel-based catalyst, which could potentially be adapted for this substrate. rsc.org

Another promising avenue is catalytic isomerization . The migration of the isolated double bond to form a more extended conjugated system, such as 2,6-dimethylhepta-1,5-dien-3-one (B14357509) or 2,6-dimethylhepta-1,4-dien-3-one, could be achieved using various transition metal catalysts. Such isomerizations would create novel conjugated dienones with altered electronic and steric properties, opening up new possibilities for subsequent reactions.

Development of Asymmetric Synthetic Routes to Chiral Analogues

The carbonyl group and the trisubstituted double bond in this compound offer multiple opportunities for the introduction of chirality. The development of asymmetric synthetic routes to chiral analogues of this compound is a significant area for future research, with potential applications in the synthesis of fine chemicals and pharmaceuticals.

A primary target for asymmetric synthesis is the conjugate addition to the α,β-unsaturated ketone moiety. The use of chiral organocatalysts or transition metal complexes can facilitate the enantioselective addition of various nucleophiles to the β-position, creating a stereocenter. For example, the asymmetric conjugate addition of organoboron reagents catalyzed by chiral rhodium complexes has been successful for a range of enones. nih.gov Applying such methodologies to this compound could yield a variety of chiral ketones.

The use of chiral auxiliaries represents another viable strategy. google.commdpi.comglobalresearchonline.net Attaching a chiral auxiliary to the ketone, for instance, by forming a chiral enamine or enolate, could direct subsequent reactions to proceed with high stereoselectivity. A patented method for the production of the related chiral alcohol, (R)-2,6-dimethyl-1,5-heptadien-3-ol, highlights the feasibility of introducing chirality into this molecular framework. google.com This chiral alcohol could then be oxidized to the corresponding chiral ketone.

| Asymmetric Method | Potential Chiral Product | Key Challenge |

| Asymmetric Conjugate Addition | (R)- or (S)-4-substituted-2,6-dimethylhept-6-en-3-one | Achieving high enantioselectivity with the sterically hindered substrate. |

| Chiral Auxiliary Directed Alkylation | α-substituted chiral 2,6-dimethylhept-6-en-3-one | Efficient attachment and removal of the chiral auxiliary. |

| Asymmetric Hydrogenation | Chiral 2,6-dimethylhept-6-en-3-one | Developing a catalyst for selective and enantioselective hydrogenation. |

Investigation of Photochemical Reactivity and Photoredox Catalysis

The conjugated and non-conjugated double bonds in this compound make it a prime candidate for diverse photochemical reactions. Future research will likely delve into its photochemical reactivity, including cycloadditions and rearrangements, as well as its potential role in photoredox catalysis.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane (B1203170) rings. nih.govnist.gov The enone moiety of this compound could undergo intermolecular or intramolecular [2+2] cycloadditions with other alkenes or with its own isolated double bond upon irradiation. These reactions could lead to complex polycyclic structures that would be challenging to synthesize through other means. The regioselectivity and stereoselectivity of these cycloadditions would be a key area of investigation.

Photoredox catalysis offers a mild and efficient way to generate reactive intermediates. nih.govyoutube.com The α,β-unsaturated ketone functionality can act as a Michael acceptor in photoredox-catalyzed conjugate additions. nih.gov Furthermore, the dienone structure could participate in novel photoredox-catalyzed transformations, such as radical-mediated cyclizations or cross-coupling reactions. The development of photoredox catalytic systems that can selectively activate one of the double bonds in this compound would be a significant advancement.

| Photochemical Reaction | Potential Outcome | Research Focus |

| [2+2] Cycloaddition | Formation of bicyclic or polycyclic cyclobutane derivatives | Control of regioselectivity and stereoselectivity. |

| Photoredox Conjugate Addition | Functionalization at the β-position of the enone | Development of suitable photocatalysts and reaction conditions. |

| Photochemical Rearrangements | Isomerization to novel dienone structures | Understanding the mechanism and controlling the product distribution. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including improved safety, scalability, and reproducibility. nih.gov The integration of the synthesis and transformation of this compound into flow chemistry and automated synthesis platforms is a promising area for future research.

The synthesis of α,β-unsaturated ketones has been successfully demonstrated in flow reactors. nih.gov A continuous flow process for the synthesis of this compound could be developed, potentially starting from readily available precursors like citronellal. Flow chemistry would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Furthermore, the catalytic transformations and photochemical reactions discussed in the previous sections could be adapted to flow systems. For example, a packed-bed reactor containing a heterogeneous catalyst could be used for selective hydrogenation or isomerization reactions. Photochemical reactions could be performed in microreactors with integrated light sources, allowing for efficient and controlled irradiation. The development of such integrated flow systems would enable the rapid and automated synthesis of a library of derivatives from this compound for screening in various applications. The synthesis of complex terpenes and their derivatives is an active area of research where automation could significantly reduce time and cost. rsc.orgrsc.org

| Flow Chemistry Application | Advantage | Key Technology |

| Continuous Synthesis | Increased yield, safety, and scalability | Microreactors, packed-bed reactors |

| Automated Derivatization | Rapid generation of compound libraries | Automated liquid handlers, integrated purification |

| Photochemistry in Flow | Enhanced light penetration, precise control | Photoflow reactors, LED light sources |

Expanding Applications in Materials Science and Polymer Chemistry

The diene functionality of this compound makes it an attractive monomer for the synthesis of novel polymers. Future research is expected to explore its potential in materials science and polymer chemistry, leveraging its renewable terpene origin.

Polymerization of this compound could lead to the formation of polymers with unique properties. The presence of the ketone functionality within the polymer backbone or as a pendant group could impart specific characteristics, such as altered polarity, thermal stability, and reactivity. Both radical and cationic polymerization methods could be explored. azom.comresearchgate.netresearchgate.net The resulting polymers could find applications as biodegradable plastics, functional coatings, or in the formulation of new materials. Research on terpene-derived polymers is a growing field, with a focus on creating sustainable alternatives to petroleum-based plastics. bohrium.comrsc.org

The dienone moiety could also be incorporated as a functional group into existing polymer structures. For example, it could be used as a cross-linking agent to improve the mechanical properties of elastomers. The reactivity of the α,β-unsaturated ketone could also be exploited for post-polymerization modifications, allowing for the introduction of other functional groups. The biological activities of some dienone-containing compounds also suggest potential applications in the development of bioactive polymers. acs.orgmdpi.com

| Polymer Application | Potential Polymer Structure | Key Property |

| Novel Homopolymers | Poly(this compound) | Biodegradability, tunable polarity |

| Copolymers | Copolymers with vinyl monomers | Modified thermal and mechanical properties |

| Cross-linking Agent | Cross-linked elastomers | Enhanced elasticity and durability |

Q & A

Q. How can a literature review on this compound be structured to identify research gaps and formulate hypotheses?

- Methodological Answer : Use systematic review protocols (PRISMA) to catalog synthesis, bioactivity, and computational studies. Annotate databases (e.g., PubMed, SciFinder) with keywords like "hepta-dien-3-one" and "norisoprenoids." Critical synthesis of findings (e.g., CYP450-mediated oxidation vs. abiotic degradation) highlights understudied areas like environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.